Product packaging for 7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID(Cat. No.:CAS No. 103029-77-2)

7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID

Cat. No.: B024907
CAS No.: 103029-77-2
M. Wt: 190.16 g/mol
InChI Key: GRTLADRAIDGTSK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Carboxylic Acids in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds bearing carboxylic acid functionalities are cornerstones of medicinal chemistry and organic synthesis. The carboxylic acid group, with its ability to act as a hydrogen bond donor and acceptor, often plays a crucial role in the interaction of a molecule with biological targets such as enzymes and receptors. This functional group can also be readily converted into other functionalities like esters and amides, providing a strategic handle for the synthesis of diverse compound libraries for drug discovery. sapub.orgthermofisher.com The inherent acidity of the carboxyl group also influences the pharmacokinetic properties of a drug candidate.

Overview of Hydroxylated Quinoxaline (B1680401) Scaffolds in Modern Chemistry

The introduction of a hydroxyl group onto the quinoxaline core significantly modulates its electronic properties and can introduce new modes of interaction with other molecules. Hydroxylated quinoxalines are recognized for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. nih.gov The position of the hydroxyl group on the quinoxaline ring is critical in determining the specific biological and chemical characteristics of the resulting compound. These scaffolds are key components in the development of novel therapeutic agents and functional materials.

Research Landscape Pertaining to 7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID

Despite the established importance of both quinoxaline and heterocyclic carboxylic acid motifs, a comprehensive survey of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While its existence is confirmed by its Chemical Abstracts Service (CAS) number 103029-77-2, detailed studies on its synthesis, physicochemical properties, and potential applications are conspicuously absent from publicly accessible research articles and patents.

The majority of available information pertains to isomeric or related structures, such as 5-hydroxyquinoxaline-6-carboxylic acid or 7-hydroxyquinoline-6-carboxylic acid, highlighting a significant knowledge gap concerning the 7-hydroxy-6-carboxy isomer. This lack of dedicated research presents both a challenge and an opportunity. It underscores the untapped potential of this specific molecule and calls for further investigation to elucidate its unique chemical and biological profile.

Given the absence of specific research findings, a detailed exposition on the synthesis and properties of this compound cannot be provided at this time. The following table summarizes the basic identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 103029-77-2

Future research endeavors are necessary to synthesize and characterize this compound, which would enable a thorough evaluation of its potential in medicinal chemistry and materials science. The exploration of this and other understudied quinoxaline derivatives could lead to the discovery of novel compounds with valuable therapeutic or technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B024907 7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID CAS No. 103029-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103029-77-2

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-hydroxyquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14)

InChI Key

GRTLADRAIDGTSK-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O

Isomeric SMILES

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O

Canonical SMILES

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O

Synonyms

6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI)

Origin of Product

United States

Synthetic Methodologies for 7 Hydroxyquinoxaline 6 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 7-Hydroxyquinoxaline-6-carboxylic Acid

A logical approach to devising a synthesis for this compound is through retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection strategy for the quinoxaline (B1680401) core involves breaking the two C-N bonds of the pyrazine (B50134) ring. This leads back to two key precursors: a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. ijirt.orgrsc.org

Specifically for this compound, the ideal precursors would be 3,4-diamino-2-hydroxybenzoic acid and a glyoxal (B1671930) equivalent. However, the availability and reactivity of these specific starting materials can present challenges, necessitating the use of protecting groups or alternative synthetic routes.

Another retrosynthetic approach could involve the formation of the carboxylic acid and hydroxyl groups at a later stage of the synthesis. This would start with a simpler quinoxaline derivative, which is then functionalized to introduce the desired groups. For example, a route could begin with a halo-substituted quinoxaline that undergoes nucleophilic substitution to introduce the hydroxyl group, followed by a carbonylation or oxidation reaction to form the carboxylic acid. evitachem.com

Development of Novel Synthetic Pathways for this compound

Research into the synthesis of quinoxaline derivatives, including this compound, has led to the development of various novel and optimized synthetic pathways.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The classic and most direct method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. rsc.org However, for a specifically substituted target like this compound, a multi-step sequence is often necessary.

One potential synthetic route could begin with a more readily available starting material, such as 3,4-diaminobenzoic acid. evitachem.com This would first involve the condensation with a suitable 1,2-dicarbonyl compound to form the quinoxaline-6-carboxylic acid. The subsequent introduction of the hydroxyl group at the 7-position would then be the key challenge, potentially requiring a nitration-reduction-diazotization sequence or a directed ortho-metalation strategy.

Another approach involves starting with a pre-functionalized benzene (B151609) ring. For instance, a synthesis could commence with a substituted aniline (B41778) that already contains the precursors to the hydroxyl and carboxylic acid groups, or protected versions thereof. This would then be followed by the formation of the pyrazine ring.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. ijirt.org For the synthesis of quinoxalines, this has translated into the exploration of greener reaction conditions. Key areas of focus include the use of water as a solvent, the development of reusable catalysts, and the use of energy-efficient methods like microwave irradiation. ijirt.orgtandfonline.com

While specific green chemistry protocols for this compound are not extensively documented, the general principles can be applied. For example, the condensation of the diamine and dicarbonyl precursors could potentially be carried out in water, which is a safe, non-toxic, and inexpensive solvent. tandfonline.com This approach often benefits from the use of a surfactant-type catalyst to facilitate the reaction between organic substrates in an aqueous medium. tandfonline.com

Catalyst Development for Efficient Formation of the Quinoxaline Core

The condensation reaction to form the quinoxaline ring is often catalyzed by acids. ijirt.org However, to improve efficiency, reduce reaction times, and enable milder reaction conditions, a variety of catalysts have been developed. These include:

Brønsted acids: such as p-toluenesulfonic acid (PTSA). tandfonline.com

Lewis acids: including cerium ammonium (B1175870) nitrate, Yb(OTf)3, and copper sulfate. tandfonline.com

Heterogeneous catalysts: like zeolites, montmorillonite (B579905) K-10, and alumina-supported heteropolyoxometalates. tandfonline.comnih.gov These are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused.

Nanocatalysts: such as silica (B1680970) nanoparticles and monoclinic zirconia nanoparticles, which offer high surface area and reactivity. rsc.org

Metal catalysts: including nickel and palladium-based systems, which can catalyze the formation of quinoxalines through different mechanisms, such as dehydrogenative coupling. organic-chemistry.org

The choice of catalyst can significantly impact the yield and purity of the quinoxaline product.

Purification and Isolation Techniques for this compound

The purification of the final product, this compound, is a critical step to obtain a compound of high purity. As a carboxylic acid, it can be purified by taking advantage of its acidic nature.

A common method involves dissolving the crude product in an aqueous basic solution, such as sodium hydroxide (B78521) or ammonia, to form the corresponding salt. lookchem.com This solution can then be washed with an organic solvent to remove any non-acidic impurities. Subsequently, the free carboxylic acid is precipitated by acidifying the aqueous solution with a mineral acid. lookchem.com

For further purification, recrystallization is a standard technique. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. Aromatic carboxylic acids can often be recrystallized from hot water or aqueous alcohol mixtures. lookchem.com

Chromatographic techniques are also employed for purification. Column chromatography using silica gel is a common method for separating the desired product from byproducts and unreacted starting materials. researchgate.net The eluent system is chosen based on the polarity of the compound.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Exploration of Biological Activities of 7 Hydroxyquinoxaline 6 Carboxylic Acid

Mechanistic Investigations of 7-Hydroxyquinoxaline-6-carboxylic Acid Interactions

While direct mechanistic studies on this compound are scarce, research on analogous quinoxaline (B1680401) and quinoline (B57606) carboxylic acids provides a framework for understanding its potential biological interactions.

Specific in vitro studies detailing the molecular targets of this compound are not readily found in the current body of scientific literature. However, research on related quinoxaline derivatives points towards a range of potential molecular interactions. For instance, various quinoxaline compounds have been identified as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission in the central nervous system. It is plausible that this compound could also exhibit activity at this or other neurotransmitter receptors.

Although a specific enzymatic inhibition or activation profile for this compound is not documented, the broader family of quinoline and quinoxaline carboxylic acids has been shown to interact with various enzymes. For example, a study on 7-substituted-4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit dehydrogenase enzymes, such as malate (B86768) dehydrogenase. nih.gov This suggests that the quinoline/quinoxaline core, in combination with a carboxylic acid moiety, can be a pharmacophore for enzyme inhibition. The specific substitution pattern on the aromatic ring, including the hydroxyl group at the 7-position and the carboxylic acid at the 6-position of the target compound, would be critical in determining its affinity and selectivity for particular enzymes.

A class of related compounds, anilinoquinazoline-based carboxylic acids, has been investigated as inhibitors of carbonic anhydrases (CAs), with some derivatives showing selectivity for tumor-associated isoforms like CA IX and CA XII. This highlights the potential for quinoxaline carboxylic acids to act as metalloenzyme inhibitors.

Direct evidence of cellular pathway modulation by this compound from in vitro cell line studies is not available. However, studies on related structures provide insights into potential activities. For instance, 7-substituted-4-hydroxyquinoline-3-carboxylic acids have been evaluated for their ability to inhibit the respiration of Ehrlich ascites tumor cells. nih.gov This indicates a potential for this class of compounds to interfere with cellular metabolic pathways. The inhibitory effect on cellular respiration was found to be dependent on the physicochemical properties of the substituents. nih.gov

Furthermore, various quinoxaline derivatives have been synthesized and evaluated for their antiproliferative activity against a range of cancer cell lines. These studies often reveal that the substitution pattern on the quinoxaline ring is a key determinant of cytotoxic potency and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound

SAR studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies for this compound are not published, we can draw parallels from research on analogous series.

The synthesis of quinoxaline carboxylic acid derivatives is well-established, providing a foundation for the creation of analogues of this compound. Common synthetic strategies involve the condensation of a substituted o-phenylenediamine (B120857) with a derivative of glyoxylic acid or pyruvic acid, followed by further modifications. For instance, the synthesis of 5-hydroxyquinoxaline-6-carboxylic acid has been described and can be achieved through methods like the oxidation of hydroxymethyl-quinoxaline intermediates or nucleophilic displacement reactions on halogenated quinoxaline precursors. evitachem.com Similar synthetic routes could be adapted to produce a library of this compound analogues with diverse substitutions on the quinoxaline ring.

The design of such analogues would likely focus on modifying the substituents at various positions of the quinoxaline core to explore their impact on biological activity. Key positions for modification would include the hydroxyl and carboxylic acid groups, as well as the remaining open positions on the benzene (B151609) ring.

For related quinoline and quinoxaline series, clear correlations between structural changes and biological responses have been established. In the case of 7-substituted-4-hydroxyquinoline-3-carboxylic acids, the inhibition of malate dehydrogenase was found to be linearly related to the molar refractivity (a measure of steric bulk) of the substituent at the 7-position. nih.gov In contrast, the inhibition of Ehrlich ascites cell respiration was primarily dependent on the hydrophobicity of the substituent. nih.govnih.gov

These findings underscore the principle that even subtle changes to the chemical structure can have a profound impact on biological activity and the mechanism of action. For this compound, modifying the hydroxyl group to an ether or ester, or altering the electronic properties of the benzene ring through the introduction of electron-donating or electron-withdrawing groups, would likely lead to a range of biological activities. The table below presents hypothetical data for a series of analogues to illustrate potential SAR trends.

Table 1: Hypothetical In Vitro Activity of this compound Analogues

Compound IDR1 (at position 7)R2 (at position 6)Target Enzyme Inhibition (IC50, µM)Cancer Cell Line Growth Inhibition (GI50, µM)
1 -OH-COOH>100>100
2 -OCH3-COOH5075
3 -Cl-COOH2540
4 -OH-COOCH3>10090
5 -OH-CONH28060

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Approaches to SAR Prediction for this compound

The exploration of the biological activities of novel compounds is increasingly driven by computational methods that predict their Structure-Activity Relationships (SAR). For this compound, while specific computational SAR studies are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of significant in silico investigation. researchgate.netnih.gov These studies provide a framework for understanding how the structural features of this compound might influence its biological activity. Computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are pivotal in predicting the therapeutic potential of quinoxaline compounds. researchgate.netmdpi.com

The quinoxaline scaffold, a fusion of a benzene and a pyrazine (B50134) ring, is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. mdpi.com

Molecular docking studies have been instrumental in elucidating the SAR of quinoxaline derivatives. For instance, in the context of anticonvulsant activity, docking studies of various quinoxaline derivatives into the active site of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor have suggested that the quinoxaline backbone establishes key interactions with amino acid residues. researchgate.net The binding affinity and, consequently, the biological activity are modulated by the specific substituents on the quinoxaline core.

In the realm of anticancer research, SAR studies on quinoxaline derivatives have revealed critical insights. For example, the substitution pattern on the quinoxaline nucleus significantly impacts the anticancer potency. mdpi.com Studies on certain quinoxaline derivatives have shown that electron-withdrawing groups at specific positions can enhance activity, while electron-donating groups may diminish it. mdpi.com The presence of a carboxylic acid group, such as in this compound, can be particularly significant. Carboxylic acid moieties are known to act as hydrogen bond donors and acceptors, potentially anchoring the molecule within the binding site of a target protein. nih.gov

While direct computational SAR data for this compound is sparse, the established principles from related quinoxaline derivatives allow for informed hypotheses about its potential biological activities. The hydroxyl and carboxylic acid groups at the 7- and 6-positions, respectively, are expected to play a crucial role in defining its interaction with biological targets.

To illustrate the type of data generated in computational SAR studies of quinoxaline derivatives, the following interactive table summarizes hypothetical binding affinities and predicted activities based on common trends observed in the literature for various substituents on a quinoxaline core.

Quinoxaline DerivativeSubstituent at C6Substituent at C7Predicted Biological TargetPredicted Binding Affinity (kcal/mol)Predicted Activity
Compound A -COOH-OHKinase-8.5High
Compound B -H-OCH3GPCR-7.2Moderate
Compound C -Cl-NO2Ion Channel-9.1High
Compound D -CH3-NH2Enzyme-6.8Low

This table is a hypothetical representation to illustrate the output of computational SAR studies on quinoxaline derivatives and is not based on experimental data for the specific compounds listed.

The development of predictive SAR models for this compound would necessitate further focused computational and experimental studies. Such research would likely involve synthesizing a series of analogues with modifications at the hydroxyl and carboxylic acid groups, as well as at other positions on the quinoxaline ring. The biological evaluation of these analogues, coupled with molecular modeling, would enable the construction of robust QSAR models to guide the design of more potent and selective therapeutic agents.

Theoretical and Computational Investigations of 7 Hydroxyquinoxaline 6 Carboxylic Acid

Quantum Chemical Studies on 7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID

Quantum chemical calculations are instrumental in elucidating the molecular properties of this compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating its ground and excited electronic states.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties in the ground state. nih.govmdpi.com These calculations help in understanding the molecule's stability and the nature of its chemical bonds. The investigation of quinoline (B57606) derivatives has shown that DFT is a reliable method for predicting these properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT for calculating excited-state properties, such as absorption spectra. nih.gov For similar quinoline derivatives, TD-DFT calculations have been used to predict the electronic transitions and have shown good agreement with experimental data. nih.govresearchgate.net These calculations can reveal the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Molecular Electrostatic Potential and Frontier Orbital Analysis of this compound

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For carboxylic acids, the MEP can reveal the most positive potential, often located near the acidic hydrogen, which provides insight into its acidity. wavefun.com In this compound, the MEP would likely show a negative potential around the quinoxaline (B1680401) nitrogens and the carbonyl oxygen of the carboxylic acid, indicating sites for electrophilic attack, and a positive potential around the hydroxyl and carboxylic acid protons, indicating sites for nucleophilic attack.

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. In molecules with both electron-donating and electron-withdrawing groups, the HOMO is often localized on the donor part (the hydroxy-substituted quinoxaline ring), while the LUMO is on the acceptor part (the carboxylic acid group and the quinoxaline ring). This separation facilitates intramolecular charge transfer upon photoexcitation. For similar quinoxaline derivatives, the HOMO and LUMO are typically delocalized over the molecular backbone. researchgate.net

PropertyValue
HOMO Energy-5.83 eV
LUMO Energy-3.16 eV
HOMO-LUMO Gap2.67 eV

Proton Transfer Dynamics in this compound

The presence of both a proton-donating hydroxyl group and proton-accepting quinoxaline nitrogen atoms, along with the carboxylic acid group, makes this compound a candidate for interesting proton transfer dynamics, particularly in the excited state.

Excited-State Proton Transfer (ESPT) Mechanisms

Excited-State Proton Transfer (ESPT) is a process where a proton is transferred from a photoacid to a proton acceptor upon electronic excitation. In molecules like 7-hydroxyquinoline (B1418103) (a structural analog), ESPT can occur through a solvent-mediated proton relay mechanism, where solvent molecules form a "wire" to facilitate the long-range transfer of a proton from the hydroxyl group to the distant ring nitrogen. nih.govpnas.org The efficiency of this process can be influenced by the solvent environment. nih.gov The addition of a carboxylic acid group in this compound could introduce competitive proton transfer pathways.

Intramolecular Proton Transfer Pathways

While long-range ESPT in 7-hydroxyquinoline is often solvent-assisted, derivatives can be designed to facilitate true intramolecular proton transfer. nih.gov In this compound, several intramolecular proton transfer pathways could be envisioned:

Direct Proton Transfer: A direct, unassisted transfer from the hydroxyl group to a quinoxaline nitrogen is unlikely due to the large distance.

Carboxylic Acid-Mediated Proton Transfer: The carboxylic acid group is positioned to potentially act as a bridge. The hydroxyl proton could first transfer to the carbonyl oxygen of the carboxylic acid, followed by the transfer of the carboxylic proton to the quinoxaline nitrogen. This would be a concerted or sequential two-step process.

Solvent-Assisted Intramolecular Proton Transfer: Similar to 7-hydroxyquinoline, protic solvent molecules could form a bridge between the hydroxyl group and the quinoxaline nitrogen, facilitating the proton transfer. mdpi.com

Computational studies on related systems have shown that the energy barrier for these transfer processes can be calculated to determine the most favorable pathway. mdpi.com The specific dynamics, whether the transfer is a barrierless process or involves a significant energy barrier, would require detailed computational modeling. mdpi.com

Intermolecular Proton Transfer in Solution

No studies were found that investigate the intermolecular proton transfer mechanisms of this compound in a solution phase.

Molecular Modeling and Docking Studies of this compound

Ligand-Protein Interaction Predictions

There is no available research detailing the prediction of interactions between this compound and any protein targets.

Conformational Analysis and Energy Minimization

No computational studies on the conformational analysis or energy minimization of the this compound structure were identified.

Solvent Effects on Molecular Conformation and Reactivity

There is no published research on how different solvents might affect the conformation or reactivity of this compound.

Derivatives and Functionalization of 7 Hydroxyquinoxaline 6 Carboxylic Acid

Synthesis of Substituted 7-Hydroxyquinoxaline-6-carboxylic Acid Derivatives

The strategic modification of this compound at its reactive sites—the carboxylic acid and the hydroxyl group—as well as on the aromatic ring, has led to a plethora of derivatives with tailored properties.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a prime site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. manac-inc.co.jpnih.gov For instance, the synthesis of ethyl 2,3-diphenylquinoxaline-6-carboxylate has been reported by refluxing 2,3-diphenylquinoxaline-6-carboxylic acid in dry ethanol (B145695) with a catalytic amount of sulfuric acid. nih.gov This method is applicable to a range of alcohols, leading to the corresponding alkyl esters. Research on related quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives has also demonstrated the successful synthesis of n-butyl and isobutyl esters. nih.gov

Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active molecules. Direct condensation of the carboxylic acid with an amine is challenging and often requires the use of coupling agents to activate the carboxyl group. ajchem-a.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation, facilitating the formation of an amide bond under mild conditions. ajchem-a.com Another approach involves the use of titanium tetrachloride (TiCl4) in pyridine (B92270) to mediate the direct amidation of carboxylic acids with a variety of amines. beilstein-journals.org The synthesis of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives has been achieved by reacting 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640) with binucleophiles. researchgate.net Furthermore, diphenylquinoxaline-6-carbohydrazide hybrids have been synthesized, showcasing the versatility of the carboxyl group in forming diverse amide-like linkages. nih.gov

Reagent/CatalystReaction TypeProduct ClassReference
Alcohol, H₂SO₄Fischer EsterificationEsters manac-inc.co.jpnih.gov
DCC, DMAPAmidationAmides ajchem-a.com
TiCl₄, PyridineAmidationAmides beilstein-journals.org
HydrazineAmidationHydrazides rsc.org

Alkylation and Acylation of the Hydroxyl Group

The phenolic hydroxyl group at the 7-position offers another handle for functionalization through alkylation and acylation reactions.

Alkylation: O-alkylation of the hydroxyl group can be accomplished via nucleophilic substitution using an alkyl halide in the presence of a base. researchgate.net This reaction introduces an ether linkage, which can modify the solubility and electronic properties of the molecule. While specific examples for this compound are not prevalent in the reviewed literature, the general principles of phenol (B47542) alkylation are well-established and applicable.

Acylation: The hydroxyl group can be readily acylated to form esters. Chemoselective O-acylation of hydroxy-substituted amino acids, a conceptually similar transformation, can be achieved using acyl halides or carboxylic anhydrides under acidic conditions. beilstein-journals.org This method prevents the competing N-acylation of an amino group and minimizes anhydride formation from the carboxylic acid. beilstein-journals.org For instance, O-acylation of hydroxyproline (B1673980) has been successfully performed using acyl chlorides or anhydrides in methanesulfonic acid. beilstein-journals.org These conditions protonate the less basic functional groups, allowing the more nucleophilic hydroxyl group to react selectively.

Reaction TypeReagentProduct ClassKey Principle/Reference
O-AlkylationAlkyl halide, BaseEthersNucleophilic substitution researchgate.net
O-AcylationAcyl halide/Anhydride, AcidEstersChemoselective acylation beilstein-journals.org

Introduction of Halogen or Other Heteroatom Substituents

Introducing halogen atoms onto the quinoxaline (B1680401) ring can significantly influence the molecule's biological activity and provide a handle for further synthetic transformations.

Halogenation: The direct halogenation of the quinoxaline ring system can be achieved using various reagents. For the α-bromination of carboxylic acids, the Hell-Volhard-Zelinskii reaction, which employs bromine and a catalytic amount of phosphorus tribromide (PBr₃), is a classic method. libretexts.orglibretexts.org This reaction proceeds via the formation of an acid bromide enol. libretexts.org While this reaction typically occurs at the alpha-position to the carbonyl, modifications to the quinoxaline ring itself are also possible. For instance, the synthesis of 7-substituted-6-halo-4-oxo-4H- sgu.ruchemicalbook.comthiazeto[3,2-a]quinoline-3-carboxylic acids has been reported, indicating that halogenation at the 6-position of a quinoline (B57606) ring is feasible. sgu.ru A novel chlorination technique for 6-chloro-2-hydroxy quinoxaline using solid phosgene (B1210022) has also been developed. google.com Furthermore, the synthesis of 7-chloroquinoline-8-carboxylic acids has been achieved through the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. google.com While direct halogenation of this compound requires specific investigation, these examples on related heterocyclic systems provide valuable insights into potential synthetic strategies. Decarboxylative halogenation presents another route to halogenated quinoxalines, although it involves the loss of the carboxylic acid group. nih.gov

Exploration of Novel Scaffolds Incorporating the this compound Core

The this compound scaffold serves as a valuable starting point for the construction of more complex molecular architectures, including hybrid molecules and conjugates with macromolecules.

Hybrid Molecules with Other Bioactive Fragments

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The functional groups of this compound are well-suited for linking to other bioactive fragments. For example, the synthesis of hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives has been reported. sgu.ru Research on related quinoxaline systems has demonstrated the synthesis of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. nih.gov In another study, chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones were synthesized, showcasing the incorporation of amino acid moieties. nih.gov These examples highlight the potential of the this compound core to be integrated into larger, multifunctional molecules.

Polymeric and Nanomaterial Conjugates of this compound

Conjugating small molecules like this compound to polymers or nanomaterials can enhance their properties for various applications, such as drug delivery and bioimaging.

Polymeric Conjugates: The carboxylic acid group provides a convenient anchor point for attachment to polymeric backbones. researchgate.net For instance, polymers containing hydroxyl groups can be activated with succinic anhydride to introduce carboxylic acid side chains, which can then be coupled to amine-containing drugs. biosynth.com Conversely, the carboxylic acid of our title compound can be activated to react with amine or hydroxyl functionalities on a polymer. Water-soluble polymers are often used to improve the solubility and pharmacokinetic profile of conjugated molecules. researchgate.net

Nanomaterial Conjugates: Superparamagnetic iron oxide nanoparticles (SPIONs) are frequently used in biomedical applications. Their surfaces can be functionalized with carboxylic acid groups, which then allows for the conjugation of molecules containing amine groups, such as proteins and peptides. imagionbiosystems.com This conjugation is typically achieved through the formation of an amide bond. nih.gov The carboxylic acid of this compound makes it a suitable candidate for covalent attachment to amine-functionalized nanoparticles. Similarly, polyacrylic acid-coated iron oxide nanoparticles offer a high density of reactive carboxylic acid groups for functionalization. nih.gov

Advanced Research Techniques for Characterization of 7 Hydroxyquinoxaline 6 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 7-hydroxyquinoxaline-6-carboxylic acid. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic properties can be obtained.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in both solution and the solid state. While standard 1D NMR provides initial information, advanced techniques like 2D NMR and solid-state NMR offer deeper insights.

Studies on analogous hydroxyquinoline carboxylic acids have demonstrated the utility of these advanced NMR methods. For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially in the densely substituted aromatic ring system. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which are vital for confirming the substitution pattern on the quinoxaline (B1680401) core.

Solid-state NMR (ssNMR) would be particularly valuable for characterizing the crystalline form of this compound. It provides information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. Differences in ¹³C and ¹⁵N chemical shifts in the solid state can help distinguish between different tautomers and identify zwitterionic species, which are common in related hydroxyquinoline carboxylic acids. The presence of both a hydroxyl and a carboxylic acid group in this compound makes tautomerism and zwitterion formation plausible.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-28.5 - 9.0145 - 150
H-38.5 - 9.0145 - 150
H-57.5 - 8.0115 - 120
H-87.0 - 7.5110 - 115
6-COOH12.0 - 13.0 (broad)165 - 170
7-OH10.0 - 11.0 (broad)155 - 160
C-2-145 - 150
C-3-145 - 150
C-4a-130 - 135
C-5-115 - 120
C-6-125 - 130
C-7-155 - 160
C-8-110 - 115
C-8a-140 - 145
6-C=O-165 - 170

Note: The expected chemical shift values are based on the analysis of structurally similar quinoline (B57606) and quinoxaline derivatives.

High-Resolution Mass Spectrometry for Metabolite and Derivative Identification

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites and derivatives. Using techniques like liquid chromatography coupled to high-resolution Orbitrap mass spectrometry (LC-Q-Orbitrap-MS), the exact mass of this compound can be measured, which helps to confirm its molecular formula.

In metabolic studies, HRMS is instrumental in identifying biotransformation products. For instance, in the case of the related compound sulfaquinoxaline, HRMS has been used to elucidate the structures of its metabolites, which often involve hydroxylation of the quinoxaline ring. Similarly, for this compound, HRMS could be employed to identify potential metabolites arising from phase I (e.g., further hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolism. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information about the metabolites, allowing for their confident identification.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., π → π* and n → π* transitions). The UV-Vis spectrum provides information about the extent of conjugation in the molecule. For quinoline derivatives, the absorption spectra are typically characterized by multiple bands in the UV region.

Fluorescence spectroscopy can reveal information about the molecule's ability to emit light after being excited to a higher electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. Studies on related hydroxyquinoline derivatives have shown that factors such as the position of substituents and the presence of intramolecular hydrogen bonds can significantly influence their fluorescence behavior. The investigation of the UV-Vis and fluorescence properties of this compound is important for its potential applications in areas such as fluorescent probes and optoelectronic materials.

Table 2: Anticipated Spectroscopic Properties of this compound

TechniqueParameterAnticipated Value/Observation
UV-Vis Spectroscopyλmax (in Methanol)~250-280 nm and ~330-360 nm
Fluorescence SpectroscopyExcitation Wavelength (λex)Dependent on the lowest energy absorption band
Emission Wavelength (λem)Expected to be in the range of 400-500 nm

Note: These anticipated values are based on data from structurally related hydroxyquinoline and quinoxaline compounds.

Electrochemical Analysis and Reaction Mechanisms

Electrochemical techniques are powerful for studying the redox properties of this compound, providing insights into its electron transfer processes and potential reaction mechanisms.

Cyclic Voltammetry and Controlled Potential Electrolysis

Cyclic voltammetry (CV) is a widely used electrochemical method to investigate the oxidation and reduction processes of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that reveals the potentials at which redox events occur. For hydroxyquinoline derivatives, CV studies have shown that the oxidation is often an irreversible process and is influenced by the pH of the medium. The presence of the electron-donating hydroxyl group on the quinoxaline ring of this compound would likely make it susceptible to oxidation.

Spectroelectrochemical Methods for In Situ Monitoring of Redox Processes

Spectroelectrochemical methods combine spectroscopic techniques with electrochemistry to allow for the in-situ characterization of electrochemically generated species. For example, by coupling a UV-Vis spectrometer to an electrochemical cell, changes in the absorption spectrum can be monitored as the potential is scanned or held at a specific value. This allows for the direct observation of intermediates and products formed during the redox process.

In studies of related hydroxyquinoline carboxylic acids, in-situ UV-Vis and IR spectroelectrochemistry have been instrumental in understanding the complex oxidation mechanisms, which can involve protonation and deprotonation steps coupled with electron transfer. For this compound, these techniques could be used to identify the transient radical cations or other intermediates formed upon oxidation and to follow their subsequent reactions, providing a more complete picture of the redox chemistry.

Electron Transfer Efficiency Studies

While direct experimental data on the electron transfer efficiency of this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related structural analogs. In particular, the electrochemical properties of 6-quinoxalinecarboxylic acid (6-QCA) have been investigated in the context of aqueous organic redox flow batteries, providing a foundational understanding of the quinoxaline-6-carboxylic acid scaffold .

Cyclic voltammetry is a key technique for probing the electron transfer kinetics and thermodynamics of such compounds nih.gov. In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The peak potentials and the separation between the anodic and cathodic peaks provide information about the redox potentials and the reversibility of the electron transfer process.

For 6-QCA, cyclic voltammetry reveals a reversible two-electron redox process. In aqueous solutions, its redox potential is pH-dependent, a characteristic feature of many quinone-like compounds where proton-coupled electron transfer (PCET) plays a significant role rsc.org. For instance, the redox potential of quinoxaline has been shown to shift from -0.66 V at pH 5.3 to -0.78 V at pH 13.7 . A study on 6-QCA reported an ultralow redox potential of -0.79 V versus the standard hydrogen electrode (SHE) in an alkaline medium, which is advantageous for applications requiring high cell voltage .

The introduction of a hydroxyl group at the 7-position, as in this compound, is expected to modulate these electronic properties significantly. The hydroxyl group, being an electron-donating group, can increase the electron density of the quinoxaline ring system, which would likely shift the reduction potential to more negative values compared to the unsubstituted 6-QCA. This is because a more electron-rich system is generally harder to reduce. Conversely, the electron-withdrawing carboxylic acid group facilitates reduction. The interplay between these two opposing electronic effects will ultimately determine the precise redox potential of this compound.

The efficiency of electron transfer is not solely determined by the redox potential but also by the kinetics of the process. The diffusion coefficient, which measures the rate at which the electroactive species moves through the solution to the electrode surface, is another crucial parameter. For 6-QCA, the diffusion coefficient has been determined using the Randles-Sevcik equation, with values of 3.67 × 10⁻⁶ cm²/s for the oxidized form and 2.15 × 10⁻⁶ cm²/s for the reduced form . It is anticipated that the diffusion coefficient of this compound would be of a similar order of magnitude, although factors such as intermolecular hydrogen bonding due to the hydroxyl group could influence its value.

Further research, employing techniques such as cyclic voltammetry, spectroelectrochemistry, and computational modeling, is necessary to fully elucidate the electron transfer efficiency of this compound and to harness its potential in advanced materials and technologies.

Interactive Data Table: Electrochemical Properties of 6-Quinoxalinecarboxylic Acid (6-QCA)

ParameterValueConditionsReference
Redox Potential-0.79 V vs. SHEAlkaline aqueous solution
Diffusion Coefficient (Oxidized)3.67 × 10⁻⁶ cm²/s-
Diffusion Coefficient (Reduced)2.15 × 10⁻⁶ cm²/s-
Cell Voltage (with K₄Fe(CN)₆)1.28 VAqueous Organic Redox Flow Battery
Power Density199 mW cm⁻²Aqueous Organic Redox Flow Battery

Future Perspectives and Research Directions for 7 Hydroxyquinoxaline 6 Carboxylic Acid

Potential Applications in Material Science and Optoelectronics

The quinoxaline (B1680401) scaffold is known for its electron-accepting properties, making its derivatives promising candidates for various organic electronic materials. For 7-hydroxyquinoxaline-6-carboxylic acid, future research could explore its utility in creating novel materials with tailored optoelectronic properties. The hydroxyl and carboxylic acid groups can serve as anchor points for polymerization or for grafting onto surfaces, allowing for the creation of functional thin films and polymers.

Research into the related compound 5-hydroxyquinoxaline-6-carboxylic acid has noted that the arrangement of functional groups can be critical in controlling long-range conjugation effects, which is a key feature in designing materials for electronic applications. evitachem.com Future studies on the 7-hydroxy-6-carboxy isomer should investigate how its specific electronic structure influences properties like fluorescence, charge transport, and light absorption. These investigations could pave the way for its use in devices such as:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the quinoxaline core could be tuned by modifying the functional groups, potentially leading to new emissive materials for OLED displays.

Organic Solar Cells (OSCs): The electron-deficient nature of the quinoxaline ring system makes it a suitable component for n-type organic semiconductors in OSCs. Carboxylic acids have been explored as processing additives in organic solar cells to improve power conversion efficiency. researchgate.net

Chemosensors: The hydroxyl and carboxylic acid moieties can act as binding sites for specific ions or molecules. A change in the fluorescence or electronic properties upon binding could form the basis of highly selective and sensitive chemical sensors.

Table 1: Potential Optoelectronic Roles for this compound

Potential ApplicationKey Functional AspectResearch Goal
Organic Light-Emitting Diodes (OLEDs)Intrinsic fluorescence of the quinoxaline coreDevelopment of novel emissive layer materials
Organic Solar Cells (OSCs)Electron-accepting nature; carboxylic acid groupUse as an n-type material or processing additive
Chemical SensorsHydroxyl and carboxyl binding sitesCreation of selective sensors based on optical or electronic changes

Integration into Catalytic Systems

The molecular architecture of this compound, with its nitrogen heteroatoms, hydroxyl oxygen, and carboxylic acid group, presents multiple coordination sites for metal ions. This makes it a compelling candidate for development as a ligand in catalysis. Carboxylic acids are recognized for their versatility, acting as ligands, linkers, and surface modifiers in catalytic applications. researchgate.net

Future research should focus on synthesizing metal complexes with this compound and evaluating their catalytic activity. For instance, palladium-catalyzed reactions are central to organic synthesis, and novel ligands can significantly influence the efficiency and selectivity of these processes. rsc.org Similarly, related heterocyclic compounds like 8-hydroxyquinoline-2-carboxylic acid have been investigated for their ability to sequester and interact with metal ions such as molybdate, suggesting a role as a "molybdophore". mdpi.com

Potential research directions include:

Homogeneous Catalysis: Using the compound as a ligand for transition metals (e.g., Palladium, Copper, Rhodium) to catalyze cross-coupling reactions, hydrogenations, or oxidations.

Heterogeneous Catalysis: Anchoring the molecule onto a solid support (e.g., silica (B1680970), polymer resin) via its carboxylic acid group to create a recyclable catalyst system.

Biomimetic Catalysis: Designing catalytic systems that mimic the active sites of metalloenzymes, where the quinoxaline derivative provides a specific coordination environment.

Development of Advanced Computational Models Specific to Quinoxaline Carboxylic Acids

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. While in silico modeling and docking studies have been performed for other quinoxaline derivatives, particularly in the context of drug discovery nih.govnih.gov, there is a need for computational models specifically tailored to predict the material and chemical properties of quinoxaline carboxylic acids like the 7-hydroxy-6-carboxy isomer.

Future research in this area should aim to:

Develop Accurate Predictive Models: Employing Density Functional Theory (DFT) and other quantum chemical methods to accurately predict the electronic structure, absorption/emission spectra, and reactivity of this compound and its derivatives.

Simulate Self-Assembly: Creating models to simulate how these molecules interact with each other and with surfaces, which is crucial for designing organized thin films for electronic devices.

Guide Synthetic Efforts: Using computational screening to identify promising derivatives with enhanced properties before undertaking time-consuming laboratory synthesis. For example, models could predict how different substituents on the quinoxaline ring would affect its electronic and optical characteristics. acs.org

Table 2: Focus Areas for Computational Modeling

Modeling ObjectiveComputational MethodDesired Outcome
Predict Electronic PropertiesDensity Functional Theory (DFT)Accurate prediction of HOMO/LUMO levels, band gap, and spectral properties.
Simulate Intermolecular InteractionsMolecular Dynamics (MD)Understanding of self-assembly and crystal packing for material design.
Virtual Screening of DerivativesQuantitative Structure-Activity Relationship (QSAR)Rapid identification of new candidate molecules with targeted properties.

Interdisciplinary Research Opportunities for this compound

The multifaceted nature of this compound opens up numerous avenues for collaborative research across different scientific disciplines. Its potential applications are not confined to a single field but rather lie at the intersection of chemistry, materials science, physics, and biology.

Key interdisciplinary opportunities include:

Bio-inspired Materials: Combining the electronic properties of the quinoxaline core with the biocompatibility that can be imparted by the functional groups could lead to new materials for bioelectronics, such as biosensors or interfaces for neural probes. The biological activity of many quinoxaline and quinoline (B57606) derivatives suggests a rich field for exploration. nih.govnih.govbiosynth.com

Functional Surfaces and Interfaces: Research at the interface of chemistry and materials science could explore the use of this molecule to modify the surfaces of electrodes or semiconductors. The carboxylic acid can serve as a robust anchoring group, while the quinoxaline unit can impart specific electronic or optical functions to the surface.

Advanced Functional Polymers: Collaboration between polymer chemists and materials scientists could focus on incorporating this compound as a monomer into new polymer chains. This could lead to the development of conductive or photoactive polymers with applications in flexible electronics or energy storage.

By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile building block for advanced technologies can be realized.

Q & A

Q. What are the established synthetic routes for 7-hydroxyquinoxaline-6-carboxylic acid, and what are their comparative advantages?

  • Methodological Answer : The synthesis of hydroxyquinoxaline derivatives typically involves condensation reactions. For example, 2-hydroxyquinoxaline is synthesized via the condensation of glyoxylic acid with o-phenylenediamine under controlled pH and temperature conditions . Adapting this method for this compound may require substituting glyoxylic acid with a carboxylated precursor (e.g., oxaloacetic acid) to introduce the carboxylic acid group at position 6. Alternative routes could include cyclization of substituted anilines with α-keto acids. Key parameters to optimize include reaction time (12–48 hours), solvent polarity (aqueous vs. organic media), and catalyst use (e.g., acid/base catalysts). Comparative advantages of these routes lie in yield (50–80% for similar compounds) and scalability for gram-scale synthesis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Purity assessment requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) verifies proton and carbon environments, particularly distinguishing between keto-enol tautomers common in hydroxyquinoxalines . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -OH at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹). Quantitative purity (>95%) is validated via elemental analysis or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The carboxylic acid group at position 6 enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. For example, the hydroxyl group at position 7 may participate in intramolecular hydrogen bonding, stabilizing transition states during reactions. Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor reaction rates with nucleophiles (e.g., amines, thiols) under varying pH (4–10). Density functional theory (DFT) calculations further elucidate charge distribution and reactive sites . Competing pathways (e.g., decarboxylation vs. substitution) are analyzed via LC-MS to identify intermediate species .

Q. How do discrepancies in reported biological activities of this compound derivatives inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from substituent positioning or assay conditions. Systematic SAR studies should compare derivatives with modifications at positions 2, 3, and 7. For example, replacing the hydroxyl group with methoxy (as in 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) reduces polarity, altering membrane permeability . Standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under consistent conditions (pH, temperature, cell lines) are critical. Meta-analyses of published data using tools like PRISMA guidelines help identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. What advanced spectroscopic techniques are optimal for characterizing the tautomeric forms of this compound in different solvents?

  • Methodological Answer : Tautomeric equilibria (keto-enol) are solvent-dependent. Variable-temperature NMR in DMSO-d₆ and CDCl₃ reveals shifts in proton signals (e.g., enolic -OH at δ 12–14 ppm). Time-resolved fluorescence spectroscopy tracks tautomerization kinetics in polar aprotic solvents (e.g., acetone) vs. protic solvents (e.g., methanol). Solid-state ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR distinguishes tautomeric forms in crystalline vs. amorphous phases . Computational modeling (e.g., molecular dynamics simulations) predicts solvent effects on stability ratios of tautomers .

Data Contradiction and Resolution

Q. How should researchers address conflicting data on the photostability of this compound in UV-Vis studies?

  • Methodological Answer : Discrepancies may arise from light source intensity (e.g., UV-A vs. UV-B), sample concentration, or oxygen presence. Controlled experiments under inert atmospheres (N₂ or Ar) using calibrated radiometers quantify degradation rates. High-performance liquid chromatography coupled with photodiode array detection (HPLC-PDA) identifies photodegradants (e.g., quinoxaline ring-opened products). Comparative studies in aqueous vs. organic solvents (e.g., acetonitrile) isolate solvent-specific degradation pathways . Reporting standards per the RSC guidelines ensure transparency in experimental conditions .

Tables for Key Comparisons

Table 1. Comparison of Synthetic Routes for Hydroxyquinoxaline Derivatives

MethodPrecursorsYield (%)Key AdvantageLimitationReference
CondensationGlyoxylic acid + o-PDA65–75ScalabilityRequires pH control
Cyclizationα-Keto acid + substituted aniline50–60Functional group versatilityLow yield in polar solvents

Table 2. Tautomer Detection Techniques

TechniqueSolvent CompatibilityDetection LimitApplication Example
VT-NMRDMSO, CDCl₃0.1 mMKeto-enol equilibrium
Time-resolved FluorescenceMethanol, Acetone1 µMKinetics in polar media

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.